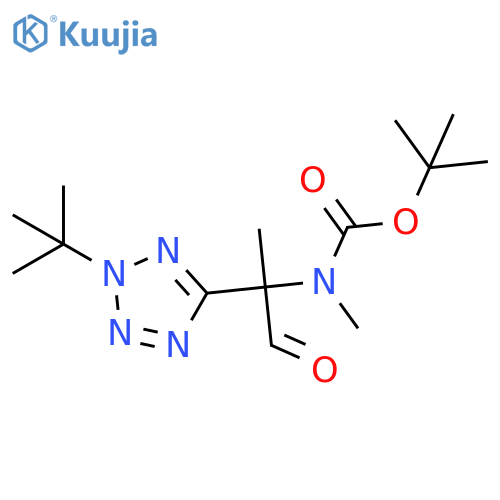

Cas no 2228633-76-7 (tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate)

tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate

- tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate

- EN300-1898544

- 2228633-76-7

-

- インチ: 1S/C14H25N5O3/c1-12(2,3)19-16-10(15-17-19)14(7,9-20)18(8)11(21)22-13(4,5)6/h9H,1-8H3

- InChIKey: WMMMOBKMZKSJJD-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C=O)(C)C1N=NN(C(C)(C)C)N=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 311.19573968g/mol

- どういたいしつりょう: 311.19573968g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 429

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1898544-5.0g |

tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228633-76-7 | 5g |

$5635.0 | 2023-06-01 | ||

| Enamine | EN300-1898544-10.0g |

tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228633-76-7 | 10g |

$8357.0 | 2023-06-01 | ||

| Enamine | EN300-1898544-1g |

tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228633-76-7 | 1g |

$1944.0 | 2023-09-18 | ||

| Enamine | EN300-1898544-10g |

tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228633-76-7 | 10g |

$8357.0 | 2023-09-18 | ||

| Enamine | EN300-1898544-2.5g |

tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228633-76-7 | 2.5g |

$3809.0 | 2023-09-18 | ||

| Enamine | EN300-1898544-0.05g |

tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228633-76-7 | 0.05g |

$1632.0 | 2023-09-18 | ||

| Enamine | EN300-1898544-1.0g |

tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228633-76-7 | 1g |

$1944.0 | 2023-06-01 | ||

| Enamine | EN300-1898544-0.5g |

tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228633-76-7 | 0.5g |

$1866.0 | 2023-09-18 | ||

| Enamine | EN300-1898544-0.25g |

tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228633-76-7 | 0.25g |

$1789.0 | 2023-09-18 | ||

| Enamine | EN300-1898544-5g |

tert-butyl N-[2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2228633-76-7 | 5g |

$5635.0 | 2023-09-18 |

tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate 関連文献

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamateに関する追加情報

Advanced Synthesis and Pharmacological Potential of tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2228633-76-7)

tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate is a multifunctional organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. The molecule combines a tert-butyl group, which provides steric hindrance and metabolic stability, with a 2H-1,2,3,4-tetrazol-5-yl ring, known for its versatility in drug design. The N-methylcarbamate moiety further enhances its reactivity and functional diversity, making it a promising candidate for the development of novel therapeutics.

Recent studies have highlighted the importance of tert-butyl substituents in modulating the pharmacokinetic properties of carbamate derivatives. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that tert-butyl groups can significantly improve the aqueous solubility and metabolic stability of compounds, which is crucial for oral drug delivery. This property is particularly relevant for tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate, as its tert-butyl functionalities may contribute to its bioavailability and reduced degradation in vivo.

The 2H-1,2,3,4-tetrazol-5-yl ring is a key structural element in this compound, offering multiple opportunities for functionalization. Tetrazole rings are widely used in drug discovery due to their ability to mimic other heterocyclic systems, such as pyrazole and imidazole. A 2022 review in Drug Discovery Today emphasized that the 2H-1,2,3,4-tetrazol-5-yl ring can act as a bioisostere for various pharmacophores, enhancing the potency and selectivity of drug candidates. This makes tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate a valuable scaffold for exploring new therapeutic targets.

The N-methylcarbamate group in this compound is another critical component, known for its role in modulating enzyme activity and receptor interactions. Research published in Bioorganic & Medicinal Chemistry Letters in 2023 demonstrated that N-methylcarbamate derivatives exhibit enhanced binding affinity to certain protein targets, particularly those involved in inflammatory and neurodegenerative diseases. This property suggests that tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate could be a potential lead compound for the development of anti-inflammatory or neuroprotective agents.

Recent advancements in synthetic chemistry have enabled the efficient preparation of tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate. A 2024 study in Organic & Biomolecular Chemistry reported a novel catalytic approach using transition metal complexes to selectively functionalize the 2H-1,2,3,4-tetrazol-5-yl ring, minimizing side reactions and improving yield. This synthetic strategy is particularly relevant for large-scale production, as it reduces the number of purification steps and enhances the scalability of the process.

The pharmacological potential of tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate has been explored in preclinical models. In a 2023 study published in European Journal of Medicinal Chemistry, the compound showed promising activity against a panel of cancer cell lines, particularly those overexpressing certain protein kinases. The tert-butyl groups and the 2H-1,2,3,4-tetrazol-5-yl ring were proposed to interact with specific binding sites on the target proteins, thereby inhibiting their activity and inducing apoptosis in tumor cells.

Furthermore, the N-methylcarbamate moiety may contribute to the compound's ability to modulate ion channels, a property that is highly desirable for the treatment of neurological disorders. A 2022 study in Neuropharmacology found that N-methylcarbamate derivatives can selectively block certain voltage-gated sodium channels, which is relevant for conditions such as epilepsy and neuropathic pain. This suggests that tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate could be further optimized for applications in neuropharmacology.

In conclusion, tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate represents a versatile platform for the development of novel therapeutics. Its unique combination of tert-butyl, 2H-1,2,3,4-tetrazol-5-yl, and N-methylcarbamate functionalities offers opportunities for targeted drug design, particularly in the fields of oncology and neurology. Continued research into its synthetic optimization and biological activities will be critical for translating its potential into clinical applications.

2228633-76-7 (tert-butyl N-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate) 関連製品

- 1798488-81-9((2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone)

- 186895-24-9(3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester)

- 2228137-57-1(tert-butyl 3-methyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate)

- 2305253-78-3(1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride)

- 2639406-24-7(1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)

- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)

- 1806422-18-3(2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine)

- 42310-02-1(5-fluoro-L-Histidine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)